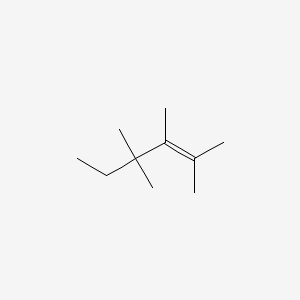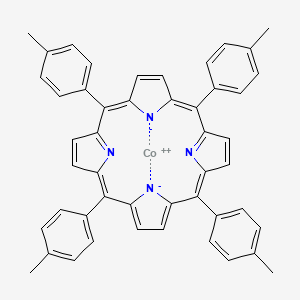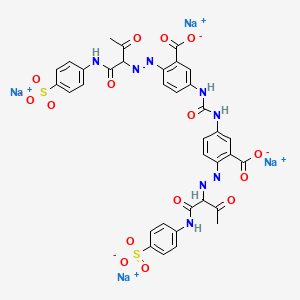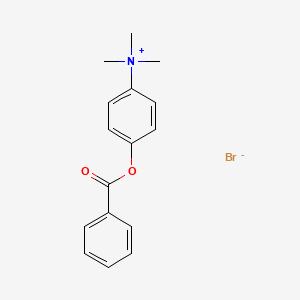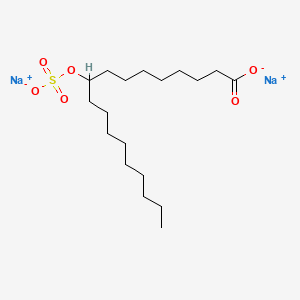
Disodium 9(or 10)-(sulfooxy)stearate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium 9(or 10)-(sulfooxy)stearate is a chemical compound that belongs to the class of sulfonated fatty acids. It is derived from stearic acid, a long-chain saturated fatty acid. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Disodium 9(or 10)-(sulfooxy)stearate typically involves the sulfonation of stearic acid. The process begins with the esterification of stearic acid to form stearic acid methyl ester. This ester is then subjected to sulfonation using sulfur trioxide or chlorosulfonic acid under controlled conditions to introduce the sulfooxy group at the 9th or 10th carbon position. The resulting sulfonated ester is neutralized with sodium hydroxide to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound is carried out in large reactors where stearic acid is first esterified and then sulfonated. The reaction conditions, such as temperature, pressure, and the concentration of sulfonating agents, are carefully controlled to ensure high yield and purity. The final product is then purified through crystallization or distillation processes.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, especially at the sulfooxy group, leading to the formation of sulfonic acids.
Reduction: The compound can be reduced to its corresponding alcohol, although this reaction is less common.
Substitution: The sulfooxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Stearic alcohol derivatives.
Substitution: Various substituted stearates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Disodium 9(or 10)-(sulfooxy)stearate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions and processes, including emulsification and dispersion.
Biology: The compound is used in cell culture and molecular biology as a detergent to solubilize proteins and lipids.
Medicine: It is explored for its potential use in drug delivery systems due to its surfactant properties.
Industry: The compound is used in the formulation of personal care products, such as shampoos and soaps, due to its ability to lower surface tension and enhance cleaning efficiency.
Wirkmechanismus
The primary mechanism of action of Disodium 9(or 10)-(sulfooxy)stearate is its ability to act as a surfactant. It reduces the surface tension of aqueous solutions, allowing for the formation of micelles. These micelles can encapsulate hydrophobic molecules, making them soluble in water. This property is particularly useful in cleaning and emulsification processes. The molecular targets include lipid membranes and hydrophobic compounds, facilitating their solubilization and dispersion.
Vergleich Mit ähnlichen Verbindungen
Sodium stearate: A common soap ingredient with similar surfactant properties but lacks the sulfooxy group.
Sodium lauryl sulfate: Another surfactant with a shorter carbon chain and a sulfate group instead of a sulfooxy group.
Disodium laureth sulfosuccinate: A milder surfactant with a different sulfonate group.
Uniqueness: Disodium 9(or 10)-(sulfooxy)stearate is unique due to its specific sulfooxy group at the 9th or 10th carbon position, which imparts distinct chemical and physical properties. This structural feature enhances its surfactant capabilities, making it more effective in certain applications compared to its counterparts.
Eigenschaften
CAS-Nummer |
65151-75-9 |
|---|---|
Molekularformel |
C18H34Na2O6S |
Molekulargewicht |
424.5 g/mol |
IUPAC-Name |
disodium;9-sulfonatooxyoctadecanoate |
InChI |
InChI=1S/C18H36O6S.2Na/c1-2-3-4-5-6-8-11-14-17(24-25(21,22)23)15-12-9-7-10-13-16-18(19)20;;/h17H,2-16H2,1H3,(H,19,20)(H,21,22,23);;/q;2*+1/p-2 |
InChI-Schlüssel |
VGTVRFVVWNDJDH-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCC(CCCCCCCC(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


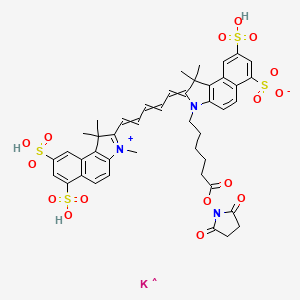
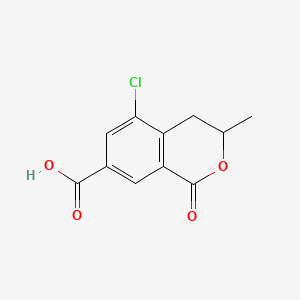
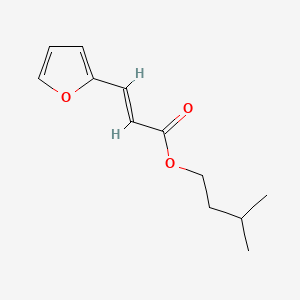
![N-[2-[(2-Bromo-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)-2-propenylamino]-4-methoxyphenyl]acetamide](/img/structure/B13782573.png)



![Bromodicarbonyl[bis[2-(diisopropylphosphino)ethyl]amine]manganese(I)](/img/structure/B13782588.png)
